4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid
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Overview
Description
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes may include:
Amidation: Introduction of the pentylamino group through amidation reactions.
Aromatic Substitution: Incorporation of the phenoxyanilino group via nucleophilic aromatic substitution.
Oxidation: Formation of the oxo group through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the oxo group would yield a hydroxyl derivative, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-(methylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-Oxo-2-(ethylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-Oxo-2-(propylamino)-4-(4-phenoxyanilino)butanoic acid
Uniqueness
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” is unique due to the presence of the pentylamino group, which may confer distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This uniqueness could translate into different reactivity, solubility, and biological activity profiles.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-2-3-7-14-22-19(21(25)26)15-20(24)23-16-10-12-18(13-11-16)27-17-8-5-4-6-9-17/h4-6,8-13,19,22H,2-3,7,14-15H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
AMHGQDCILLNUOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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